Troxipide
Overview
Description
Troxipide is a drug used for the treatment of dyspepsia (indigestion), stomach and intestinal ulcers, acute gastritis, and acute exacerbation of chronic gastritis . It is not recommended for use in patients less than 18 years of age .
Synthesis Analysis
A study aimed to explore the metabolic, pharmacokinetic, and pharmacological mechanisms of troxipide in rats with gastric ulcers compared to normal control (NC) rats. The metabolic study was performed by a highly selective, high-resolution mass spectrometry method .
Molecular Structure Analysis
Troxipide is a member of benzamides. It belongs to the class of organic compounds known as anisoles. These are organic compounds containing a methoxybenzene or a derivative thereof .
Chemical Reactions Analysis
The metabolic study of Troxipide was performed by a highly selective, high-resolution mass spectrometry method. A total of 45 metabolites, including 9 phase I metabolites and 36 phase II metabolites, were identified based on MS/MS spectra .
Physical And Chemical Properties Analysis
Troxipide has a molecular formula of C15H22N2O4 and a molar mass of 294.351 g·mol −1 .
Scientific Research Applications
Metabolic, Pharmacokinetic, and Pharmacological Studies
- Troxipide has been extensively studied for its metabolic, pharmacokinetic, and pharmacological properties in rats with gastric ulcers (GU). These studies reveal significant differences in metabolite profiles, pharmacokinetics, and tissue distribution between rats with GU and normal control rats. The therapeutic mechanisms of troxipide in vivo, particularly its impact on biochemical factors and protein expression levels, are areas of ongoing research, highlighting its importance in treating gastric ulcers (Guo et al., 2020).
Bioequivalence Studies
- Bioequivalence studies have been conducted to compare different formulations of troxipide. These studies are crucial in ensuring consistent therapeutic effectiveness across different tablet formulations. Such studies involve pharmacokinetic profiling to confirm that different formulations have similar absorption and distribution characteristics in the body (Bhupesh & Navajit, 2010).
Development of Gastroretentive Drug Delivery Systems
- Research has been focused on developing site-specific gastroretentive drug delivery systems for troxipide. This involves using polymers to control the drug release, optimizing it for site-specific action in the stomach. Such advancements are crucial for drugs like troxipide, which are primarily absorbed from the stomach, enhancing their therapeutic efficacy (Jagdale et al., 2014).
Pharmacodynamics in Gastric Ulcers
- Troxipide has been studied for its pharmacodynamic effects on experimental gastric ulcers in rats. These studies help in understanding how the drug interacts with biological systems to exert its therapeutic effects, especially in the context of gastric ulcers and related conditions (Wang et al., 1993).
Comparative Clinical Trials
- Clinical trials comparing the efficacy of troxipide with other treatments for gastritis provide insight into its relative effectiveness. Such trials are essential for understanding how troxipide stacks up against other treatment options in real-world clinical settings (Dewan & Balasubramanian, 2010).
Antibacterial Potential
- Studies have explored the antibacterial properties of troxipide, particularly against resistant strains of bacteria. This expands the potential therapeutic applications of troxipide beyond its traditional use (Akilandeswari & Ruckmani, 2015).
Translational Research
- Troxipide is an example of a drug whose development and application can be seen in the context of translational research. This involves bridging the gap between scientific discovery and clinical practice, highlighting the journey of troxipide from laboratory studies to patient care (Khoury et al., 2010).
Safety And Hazards
When handling Troxipide, it is advised to avoid breathing mist, gas, or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
The therapeutic mechanisms underlying the metabolic, pharmacokinetic, and pharmacological properties of troxipide in vivo in rats deserve further attention based on the importance of troxipide in the treatment of gastric ulcers in this study, and these mechanisms could be targets for future studies . Furthermore, Troxipide was found to be superior to Ranitidine for both, the complete resolution and improvement of endoscopic gastritis. Higher proportion of patients showed complete healing of erosions, oozing, and edema with Troxipide as compared to Ranitidine .
properties
IUPAC Name |
3,4,5-trimethoxy-N-piperidin-3-ylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-19-12-7-10(8-13(20-2)14(12)21-3)15(18)17-11-5-4-6-16-9-11/h7-8,11,16H,4-6,9H2,1-3H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSIITVVESCNIPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2CCCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2023725 | |
Record name | Troxipide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2023725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Troxipide | |
CAS RN |
30751-05-4 | |
Record name | Troxipide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30751-05-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Troxipide [INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030751054 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Troxipide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13419 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Troxipide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2023725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Troxipide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TROXIPIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6QJX1Q00Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.